2-[(1-Phenylethyl)amino]propanoic acid
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Overview
Description
2-[(1-Phenylethyl)amino]propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of alanine, where the amino group is substituted with a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethyl)amino]propanoic acid typically involves the reaction of alanine with 1-phenylethylamine. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydroxide (NaOH). The reaction mixture is heated to around 65°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylethyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(1-Phenylethyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme activity.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(1-Phenylethyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Alanine: The parent compound from which 2-[(1-Phenylethyl)amino]propanoic acid is derived.
Phenylethylamine: A related compound with a similar structure but lacking the carboxylic acid group.
Phenylalanine: An amino acid with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(1-phenylethylamino)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(12-9(2)11(13)14)10-6-4-3-5-7-10/h3-9,12H,1-2H3,(H,13,14) |
InChI Key |
BRRAMKXUBQCNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C(=O)O |
Origin of Product |
United States |
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